molecular formula C10H15F3O2 B8406617 Ethyl 4,4-difluoro-1-(fluoromethyl)cyclohexanecarboxylate

Ethyl 4,4-difluoro-1-(fluoromethyl)cyclohexanecarboxylate

Cat. No. B8406617
M. Wt: 224.22 g/mol
InChI Key: VDAYWCZBKDRHBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4,4-difluoro-1-(fluoromethyl)cyclohexanecarboxylate is a useful research compound. Its molecular formula is C10H15F3O2 and its molecular weight is 224.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4,4-difluoro-1-(fluoromethyl)cyclohexanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4,4-difluoro-1-(fluoromethyl)cyclohexanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 4,4-difluoro-1-(fluoromethyl)cyclohexanecarboxylate

Molecular Formula

C10H15F3O2

Molecular Weight

224.22 g/mol

IUPAC Name

ethyl 4,4-difluoro-1-(fluoromethyl)cyclohexane-1-carboxylate

InChI

InChI=1S/C10H15F3O2/c1-2-15-8(14)9(7-11)3-5-10(12,13)6-4-9/h2-7H2,1H3

InChI Key

VDAYWCZBKDRHBT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCC(CC1)(F)F)CF

Origin of Product

United States

Synthesis routes and methods

Procedure details

A neat stirred mixture of Deoxo-Fluor® (196 mg, 0.887 mmol) and ethyl 4,4-difluoro-1-(hydroxymethyl)cyclohexanecarboxylate (98.6 mg, 0.444 mmol) was heated at 70° C. overnight. The reaction was cooled to rt and quenched with ice and extracted with DCM, washed with satd. NaHCO3, water, brine and dried (MgSO4). Evaporation of DCM gave a light brown oil which was purified by silica gel FCC (1:3 hexanes:DCM) to afford ethyl 4,4-difluoro-1-(fluoromethyl)cyclohexanecarboxylate as a clear oil. 1H NMR (400 MHz, CHLOROFORM-d) δ 4.42 (d, J=47.2 Hz, 2H), 4.25 (q, J=7.0 Hz, 2H), 2.33-2.19 (m, 2H), 2.15-2.01 (m, 2H), 2.01-1.81 (m, 2H), 1.69-1.56 (m, 2H), 1.31 (t, J=7.0 Hz, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
98.6 mg
Type
reactant
Reaction Step One

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